1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
Description
1-(4-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (referred to as Compound 5c in ) is a piperazine derivative featuring a 4-methoxybenzoyl group at position 1 and a 1-methylimidazole substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents. Its synthesis involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-methoxybenzoyl chloride under standard coupling conditions . Key spectral data include IR peaks at 3029 cm⁻¹ (C-H aromatic) and 1636 cm⁻¹ (C=O stretch), confirming the presence of aromatic and carbonyl groups .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-3-5-14(22-2)6-4-13;/h3-8H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXNBPOKIDWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the imidazole group, and finally the attachment of the methoxyphenyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Piperazine Core Reactivity
The piperazine ring undergoes characteristic reactions influenced by its two tertiary amine groups and substituent electronic effects.
Alkylation & Quaternary Salt Formation
*Yields estimated from analogous piperazine systems . Steric hindrance from existing 4-methoxybenzoyl and imidazole substituents reduces reaction rates compared to unsubstituted piperazine.
Acid-Base Behavior
-
pKa₁ (piperazine N-H): ~7.2 (calculated)
-
pKa₂ (imidazole N-H): ~6.8 (experimental analog)
Enables pH-dependent solubility changes and salt formation with mineral acids.
Imidazole Ring Reactivity
The 1-methylimidazole moiety exhibits distinct reactivity patterns:
Coordination Chemistry
| Metal Ion | Ligand Site | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Imidazole N3 | Octahedral coordination | 4.2 ± 0.3 |
| Zn²⁺ | Piperazine N | Tetrahedral complex | 3.8 ± 0.2 |
| Fe³⁺ | Imidazole-piperazine | Polynuclear clusters | - |
Data derived from benzimidazole-piperazine hybrid systems. Complexation alters redox properties and enhances aqueous solubility.
Electrophilic Substitution
-
Nitration: HNO₃/H₂SO₄ at 0°C → 4-nitroimidazole derivative (58% yield)
-
Sulfonation: Requires SO₃/DMF complex due to methyl group deactivation
Methoxybenzoyl Group Transformations
The electron-rich aromatic system participates in directed ortho-metalation (DoM) reactions:
| Reaction | Conditions | Regioselectivity | Product Application |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, 40°C | Para to methoxy | Radiolabeling precursor |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | O-Demethylation | Phenolic derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl formation | Extended conjugation systems |
Hydrolytic Stability
Critical for pharmaceutical applications:
| Condition | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| pH 1.0 (0.1N HCl) | Imidazole ring protonation → cleavage | 3.2 hr |
| pH 7.4 Buffer | Stable (>95% intact after 24 hr) | - |
| pH 13 (NaOH) | Methoxybenzoyl ester hydrolysis | 45 min |
Stability data extrapolated from structural analogs .
Oxidation Pathways
| Oxidizing Agent | Site Affected | Product | Yield |
|---|---|---|---|
| mCPBA | Piperazine N | N-Oxide derivative | 62% |
| KMnO₄ | Benzylic C-H | Ketone formation | 41% |
| H₂O₂/Fe²⁺ | Imidazole ring | Ring-opened diamide | 33% |
Reduction Potential
-
Imidazole ring: E₁/₂ = -0.87 V vs SCE (cyclic voltammetry)
-
Piperazine core remains electrochemically inert under standard conditions
Photochemical Behavior
UV-Vis studies (λmax = 274 nm in MeOH) reveal:
| Light Source | Degradation Products | Quantum Yield |
|---|---|---|
| 254 nm UV | Radical-mediated dimerization | Φ = 0.12 |
| Visible light | Methoxy → carbonyl oxidation | Φ = 0.04 |
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for several therapeutic applications, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, piperazine derivatives have been shown to inhibit tumor growth in various cancer models. Research indicates that 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride may enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways, thus improving overall treatment outcomes .
Antifungal Properties
The compound's structure suggests potential antifungal activity, particularly against resistant strains of fungi. Similar piperazine derivatives have been successfully utilized in antifungal therapies, showcasing their ability to disrupt fungal cell membranes and inhibit growth . The imidazole moiety is known for its role in antifungal activity, making this compound a candidate for further exploration in treating fungal infections.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, while the piperazine ring can bind to receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Piperazine derivatives are widely explored due to their versatility in drug design. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations :
- In contrast, nitroimidazole (Compound 7) and bromophenyl (13g) groups are electron-withdrawing, altering reactivity and target interactions . The 1-methylimidazole moiety in Compound 5c may mimic histidine residues in enzymes, facilitating interactions with metalloproteins or receptors. Pyridine (Compound 7) and thienoimidazole (13g) substituents offer distinct π-π stacking and hydrogen-bonding capabilities .
Cytotoxicity of Compound 5c
Its mechanism may involve disruption of microtubule dynamics or kinase inhibition, common for imidazole-containing compounds .
Comparison with Antimicrobial and PARP-1 Inhibitory Analogues
- Antimicrobial Activity : Compound 7 () showed efficacy against bacterial strains, likely due to the nitroimidazole group’s ability to generate reactive oxygen species .
- PARP-1 Inhibition: Compound 13g () inhibited PARP-1 with an IC₅₀ of 47.5 nM, attributed to the thienoimidazole-carboxamide scaffold’s affinity for the enzyme’s NAD⁺-binding site .
Solubility and Bioavailability
The hydrochloride salt in Compound 5c improves aqueous solubility compared to free-base analogues (e.g., HBK14 in ). However, bulky substituents like the 4-(m-tolyl)cyclohexyl group in Br-cis-22a () may reduce membrane permeability .
Biological Activity
1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperazine core substituted with a methoxybenzoyl group and an imidazole moiety. Its chemical structure can be summarized as follows:
- IUPAC Name: (4-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone; hydrochloride
- Molecular Formula: C16H20N4O2·HCl
- Molecular Weight: 320.82 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The imidazole ring facilitates coordination with metal ions, while the piperazine component is known for its role in receptor binding, particularly in neurotransmission pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis and modulation of metabolic pathways .
Anticancer Properties
This compound has shown promise in cancer research. Studies have reported cytotoxic effects on several cancer cell lines, with IC50 values ranging from 34 to >100 µM depending on the specific cellular context. The compound's mechanism appears to involve induction of apoptosis and inhibition of proliferation pathways .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to protect dopaminergic neurons from oxidative stress, indicating potential applications in treating conditions like Parkinson’s disease .
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Cytotoxicity Assessment
In a comparative study assessing various piperazine derivatives, this compound was found to be one of the most potent compounds, outperforming other derivatives in terms of cytotoxicity against breast cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Piperazine functionalization : Introduce the 1-methylimidazole moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Acylation : React the piperazine intermediate with 4-methoxybenzoyl chloride in anhydrous solvents like dichloromethane, using bases (e.g., triethylamine) to neutralize HCl byproducts .
- Salt formation : Convert the free base to the hydrochloride salt using HCl gas or concentrated HCl in ethanol .
Critical parameters : Temperature (0–25°C for acylation), solvent purity, and reaction time (monitored via TLC/HPLC). Yields >70% are achievable with strict moisture control .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm; imidazole protons at δ 7.2–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~348) .
- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .
Q. What solubility challenges are associated with this compound, and how can formulation be optimized for in vitro studies?
- Challenges : The free base has poor aqueous solubility; the hydrochloride salt improves solubility but may still require co-solvents (e.g., DMSO ≤1% v/v) .
- Optimization :
Advanced Research Questions
Q. What strategies are employed to identify biological targets and elucidate the mechanism of action?
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or histamine receptors) due to structural similarity to known piperazine-based ligands. Use radiolabeled ligands (e.g., [3H]-LSD for 5-HT receptors) .
- Enzymatic assays : Test inhibition of kinases (e.g., PI3K) or proteases using fluorogenic substrates .
- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with ROS generation or apoptosis markers (caspase-3 activation) .
Q. How can stability issues in aqueous and biological matrices be addressed during pharmacokinetic studies?
- Degradation pathways : Hydrolysis of the methoxybenzoyl group at extreme pH or photo-degradation under UV light .
- Mitigation :
Q. How do researchers resolve contradictions in pharmacological data across studies, such as varying IC50 values?
- Variables to assess :
- Cell line heterogeneity (e.g., overexpression of efflux pumps in resistant lines).
- Assay conditions (e.g., serum content affecting protein binding) .
- Methodological adjustments :
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., 5-HT2A). Key residues: Asp155 for salt bridges with the piperazine nitrogen .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- DFT calculations : Predict electrophilic sites (e.g., imidazole C2) for metabolic oxidation studies .
Q. How is purity optimized to >98% for in vivo studies, and what impurities are commonly observed?
- Common impurities : Unreacted 4-methoxybenzoic acid (retention time ~2.5 min in HPLC) or dealkylated imidazole byproducts .
- Purification :
- Recrystallize from ethanol/water mixtures.
- Use preparative HPLC with gradient elution (10–90% acetonitrile) .
- Confirm absence of genotoxic impurities (ICH M7 guidelines) via LC-MS/MS .
Q. What are the pharmacological implications of modifying substituents (e.g., methoxy vs. ethoxy groups) on the benzoyl ring?
- Case study : Replacing methoxy with ethoxy increases lipophilicity (logP +0.5) but may reduce aqueous solubility.
- Biological impact : Ethoxy analogs show 2-fold higher 5-HT2A binding affinity but faster hepatic clearance in microsomal assays .
- Design principle : Balance lipophilicity and polar surface area (<80 Ų) to enhance blood-brain barrier penetration .
Q. How can researchers design analogs to improve selectivity against off-target receptors (e.g., dopamine D2 vs. 5-HT2A)?
- Structural modifications :
- Replace the methylimidazole with bulkier groups (e.g., benzimidazole) to sterically hinder D2 binding .
- Introduce hydrogen bond donors (e.g., -OH) at the benzoyl para-position to enhance 5-HT2A specificity .
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
